N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a quinoxaline moiety linked to a piperazine ring, which is further connected to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinoxaline and piperazine intermediates. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with an appropriate piperazine compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyrimidine rings .
Scientific Research Applications
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain kinases or proteases, thereby affecting cellular signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Such as Olaquindox and Echinomycin, which also feature the quinoxaline moiety and have similar pharmacological properties.
Piperazine derivatives: Compounds like Buspirone and Trazodone, which contain the piperazine ring and are used in various therapeutic applications.
Pyrimidine derivatives: Including 5-Fluorouracil and Cytarabine, which are well-known for their anticancer activities.
Uniqueness
N-ethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of the quinoxaline, piperazine, and pyrimidine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-ethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDLLBTDWCWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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